molecular formula C17H13N5S B5112834 6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

Cat. No.: B5112834
M. Wt: 319.4 g/mol
InChI Key: ASBDKQZMUHPGDY-UHFFFAOYSA-N
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Description

6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-8-(pyridin-3-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential for diverse applications in chemistry, biology, medicine, and industry further highlights its significance.

Properties

IUPAC Name

6-amino-8-pyridin-3-yl-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c18-6-13-12-3-5-23-8-14(12)15(11-2-1-4-22-7-11)17(9-19,10-20)16(13)21/h1-4,7,14-15H,5,8,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBDKQZMUHPGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C2C(CS1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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